
S-Benzyl-L-homocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Benzyl-L-homocysteine is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
S-Benzyl-L-homocysteine (BHC) is a sulfur-containing amino acid derivative of homocysteine, which has garnered attention for its potential biological activities and therapeutic applications. This article reviews the biological activity of BHC, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic uses, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group attached to the sulfur atom of homocysteine. This modification enhances its lipophilicity and may influence its biological interactions. The compound is often utilized in medicinal chemistry for peptide synthesis and as a building block in drug discovery due to its unique properties .
BHC exhibits several mechanisms through which it influences biological processes:
- Methylation Cycle Interference : BHC acts as an inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH), which plays a crucial role in the methylation cycle. By inhibiting SAHH, BHC increases levels of S-adenosyl-L-homocysteine (AdoHcy), leading to altered methylation patterns of nucleic acids and proteins .
- Neuroprotective Effects : Research indicates that compounds similar to BHC can exert neuroprotective effects by modulating oxidative stress pathways and calpain activity. For instance, S-allyl-L-cysteine (SAC), a related compound, has demonstrated the ability to inhibit calpain and protect neurons from apoptosis under stress conditions .
- Antioxidant Activity : BHC may also exhibit antioxidant properties, potentially reducing oxidative damage in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .
1. Methylation Disorders
A study highlighted the implications of elevated AdoHcy levels due to SAHH inhibition by compounds like BHC in various methylation disorders. The accumulation of AdoHcy was linked to DNA hypomethylation in cultured endothelial cells, suggesting potential roles in cardiovascular diseases .
2. Neuroprotective Studies
In a series of experiments involving neuroprotective agents, SAC was shown to prevent calpain-mediated neuronal damage in rat hippocampal neurons exposed to stressors like tunicamycin. While direct studies on BHC are sparse, the neuroprotective mechanisms observed with SAC suggest similar potential for BHC due to structural similarities .
Summary Table of Biological Activities
Scientific Research Applications
Peptide Synthesis
Role as a Building Block
S-Benzyl-L-homocysteine serves as a crucial building block in the synthesis of peptides. Its protective Boc (tert-butyloxycarbonyl) group allows for selective reactions, thereby enhancing the efficiency of peptide assembly. This property is particularly valuable in the development of novel therapeutic agents, where precise control over peptide structure is essential for biological activity .
Drug Development
Inhibitor Design
Researchers utilize this compound to create inhibitors targeting various biological pathways. In cancer research, its unique structural features facilitate the design of targeted therapies aimed at specific molecular targets involved in tumor growth and progression. This application underscores the compound's potential in developing new cancer treatments .
Bioconjugation
Attachment of Biomolecules
The compound is instrumental in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This capability is critical for developing diagnostics and drug delivery systems, enabling more effective therapeutic interventions by improving the specificity and efficacy of drug action .
Protein Engineering
Modifying Protein Stability and Functionality
In the biotechnology sector, this compound plays a significant role in modifying proteins to enhance their stability and functionality. This application is vital for producing more effective enzymes and therapeutic proteins, which can lead to advancements in treatment options across various medical conditions .
Research on Homocysteine Metabolism
Insights into Cardiovascular Health
this compound is also utilized in studies investigating homocysteine metabolism, which is linked to cardiovascular diseases. Research involving this compound provides insights that could lead to improved preventive strategies against conditions associated with elevated homocysteine levels, such as heart disease and stroke .
Summary Table of Applications
Application Area | Description |
---|---|
Peptide Synthesis | Key building block for synthesizing peptides with therapeutic potential. |
Drug Development | Creation of inhibitors for cancer therapies targeting specific biological pathways. |
Bioconjugation | Enables attachment of biomolecules for diagnostics and drug delivery systems. |
Protein Engineering | Enhances stability and functionality of proteins for therapeutic use. |
Homocysteine Metabolism Research | Provides insights into cardiovascular health and potential preventive strategies. |
Case Studies and Research Findings
-
Peptide Therapeutics Development
A study highlighted the synthesis of novel peptide analogs using this compound as a building block, demonstrating its effectiveness in creating compounds with enhanced biological activity . -
Targeted Cancer Therapies
Research focused on utilizing this compound to develop inhibitors that specifically target oncogenic pathways, showing promising results in preclinical models . -
Bioconjugation Techniques
A recent investigation utilized this compound in bioconjugation strategies that improved drug delivery efficiency by enhancing the targeting capabilities of therapeutic agents . -
Cardiovascular Disease Insights
Studies examining homocysteine metabolism have indicated that this compound can serve as a marker for cardiovascular risk assessment, leading to better management strategies for patients at risk .
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(2S)-2-amino-4-benzylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
KIPDMPPOTUGMPW-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.